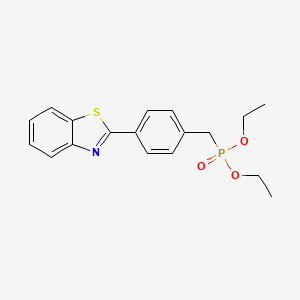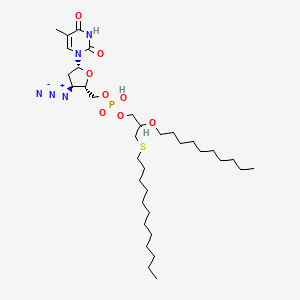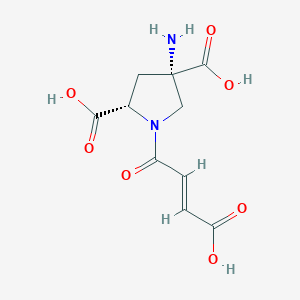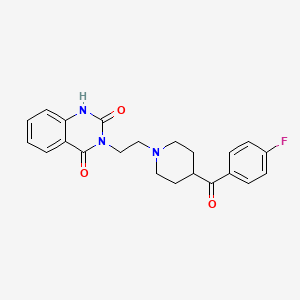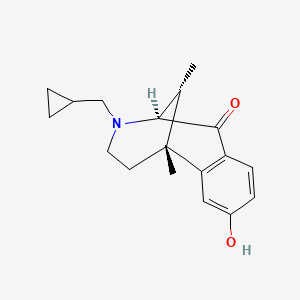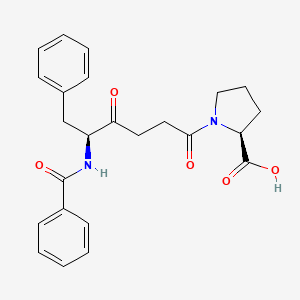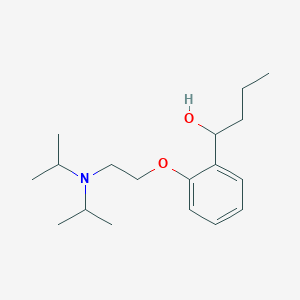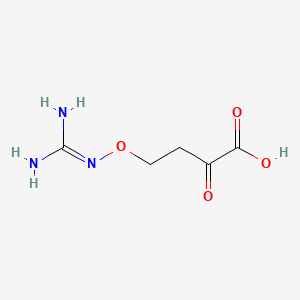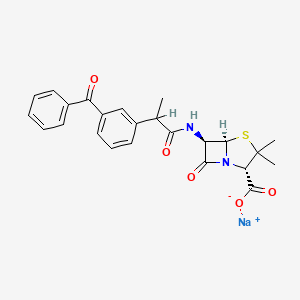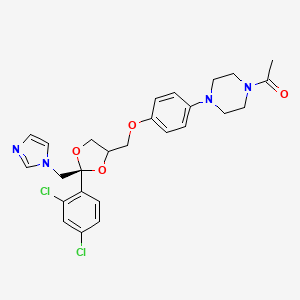
KKL-35
Overview
Description
KKL-35 is a novel oxadiazole compound known for its potent broad-spectrum antibacterial activity. It functions as an inhibitor of the trans-translation pathway, which is essential for bacterial survival and virulence . This compound has shown efficacy against a variety of gram-positive and gram-negative bacteria, making it a promising candidate for antibiotic development .
Mechanism of Action
Target of Action
KKL-35, also known as 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, primarily targets the trans-translation system in bacteria . Trans-translation is a ribosome rescue system that is ubiquitous in bacteria . It is essential for the survival and virulence of many bacterial species .
Mode of Action
This compound acts as an inhibitor of trans-translation . It blocks this proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This inhibition leads to the cessation of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the trans-translation pathway . By inhibiting this pathway, this compound disrupts protein synthesis in bacteria, leading to a halt in their growth .
Pharmacokinetics
It has been shown to inhibit the growth of various bacterial strains at sub-micromolar concentrations , suggesting that it may have good bioavailability
Result of Action
This compound exhibits potent antibiotic activity against various bacterial species, including Legionella pneumophila . It inhibits the growth of all tested strains at sub-micromolar concentrations . This compound also inhibits the multiplication of L. pneumophila in human macrophages at several stages of infection . Importantly, no resistant mutants could be obtained, even during extended and chronic exposure .
Action Environment
The action of this compound is influenced by the bacterial environment. It remains equally active against L. pneumophila mutants that have evolved resistance to macrolides . It also remains active against L. pneumophila mutants expressing an alternate ribosome-rescue system and lacking tmRNA, the essential component of trans-translation . This suggests that this compound’s action, efficacy, and stability are robust against environmental changes within the bacterial cell.
Biochemical Analysis
Biochemical Properties
KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that this compound-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that this compound may interact with enzymes and proteins involved in stress response pathways in bacteria .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that this compound influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .
Molecular Mechanism
The molecular mechanism of action of this compound involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on bacterial function. It has been observed that this compound-treated bacteria show decreased survival under various stress conditions over time . This suggests that this compound may have long-term effects on bacterial stress response mechanisms .
Dosage Effects in Animal Models
This suggests that it may be effective at low doses and have a wide therapeutic window .
Metabolic Pathways
Given its effects on bacterial growth and survival, it is likely that this compound interacts with key metabolic pathways in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
KKL-35 is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the subsequent attachment of the 4-chlorobenzamide and 4-fluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
KKL-35 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically modified oxadiazole compounds with altered antibacterial properties. These derivatives are studied for their potential to enhance the efficacy and spectrum of antibacterial activity .
Scientific Research Applications
KKL-35 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the trans-translation pathway and its inhibition.
Medicine: Explored as a potential antibiotic for treating infections caused by drug-resistant bacteria.
Industry: Potential applications in the development of new antibacterial agents and disinfectants.
Comparison with Similar Compounds
Similar Compounds
KKL-10: Another oxadiazole compound with similar antibacterial activity.
KKL-40: Exhibits potent activity against intracellular pathogens like Francisella tularensis.
Uniqueness of KKL-35
This compound stands out due to its broad-spectrum activity and low propensity for resistance. Unlike some other inhibitors, this compound remains effective against bacterial strains that have developed resistance to other antibiotics. Its ability to inhibit bacterial growth independently of trans-translation inhibition further highlights its unique mechanism of action .
Properties
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICPNCCHIUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865285-29-6 | |
| Record name | 865285-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is KKL-35 effective against drug-resistant bacteria?
A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []
Q2: Are there any insights into the structural features of this compound relevant for its activity?
A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.
Q3: What are the limitations of this compound as a potential antibiotic?
A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
